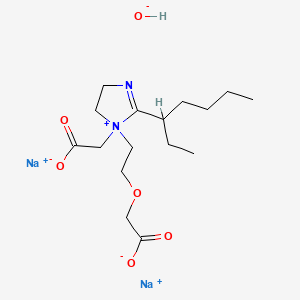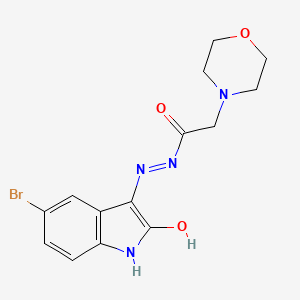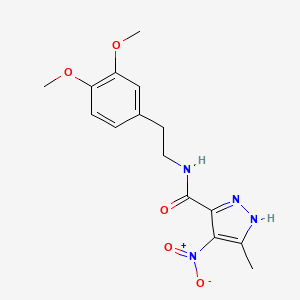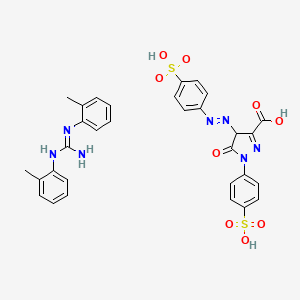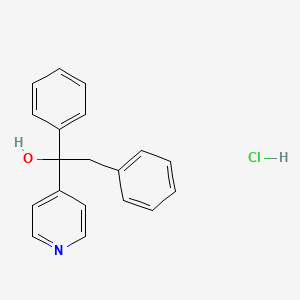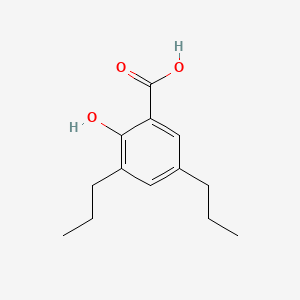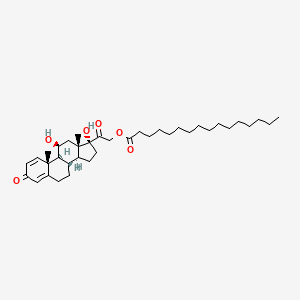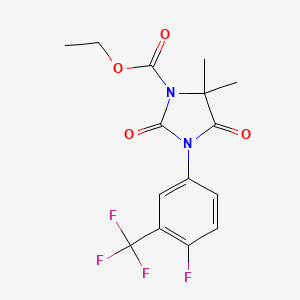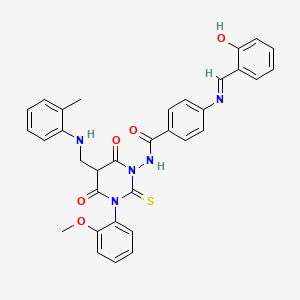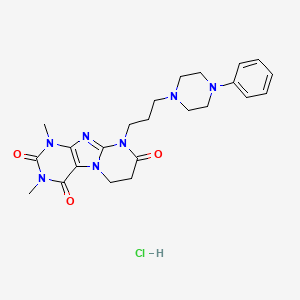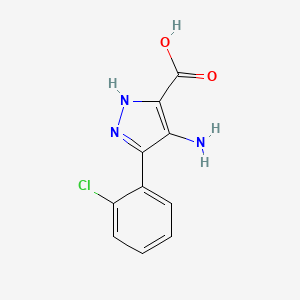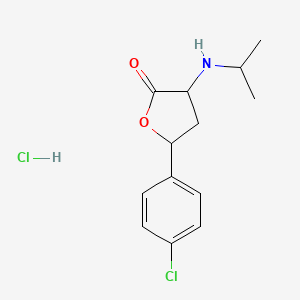
Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride is a synthetic organic compound that belongs to the class of furanones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride typically involves the following steps:
Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may convert the furanone ring to a more saturated form.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated furanones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone
- 5-(4-Chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone
- Dihydro-5-(4-chlorophenyl)-3-amino-2(3H)-furanone
Uniqueness
Dihydro-5-(4-chlorophenyl)-3-((1-methylethyl)amino)-2(3H)-furanone hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to similar compounds.
Properties
CAS No. |
139084-74-5 |
|---|---|
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(propan-2-ylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-8(2)15-11-7-12(17-13(11)16)9-3-5-10(14)6-4-9;/h3-6,8,11-12,15H,7H2,1-2H3;1H |
InChI Key |
PTZCVOVBDOCDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC(OC1=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


